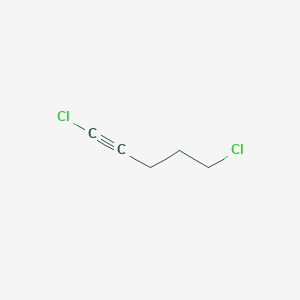
1,5-Dichloro-1-pentyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-1-pentyne is an organic compound with the molecular formula C5H6Cl2. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentane chain, with a triple bond between the first and second carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dichloro-1-pentyne can be synthesized through various methods. One common method involves the dehydrohalogenation of 1,5-dichloropentane using a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction proceeds via an elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 1-pentyne. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles can be used for substitution reactions.
Halogens and Hydrogen Halides: Chlorine (Cl2), bromine (Br2), hydrogen chloride (HCl), and hydrogen bromide (HBr) are commonly used for addition reactions.
Oxidizing and Reducing Agents: Potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are examples of oxidizing and reducing agents used in reactions with this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition of halogens or hydrogen halides results in the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-1-pentyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbon-carbon triple bond and the chlorine atoms. These functional groups enable the compound to participate in a wide range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloropentane: A similar compound with two chlorine atoms but lacking the triple bond.
1-Chloro-1-pentyne: Contains a single chlorine atom and a triple bond.
1,5-Dibromo-1-pentyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,5-Dichloro-1-pentyne is unique due to the combination of the carbon-carbon triple bond and the two chlorine atoms at specific positions. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74706-19-7 |
|---|---|
Molekularformel |
C5H6Cl2 |
Molekulargewicht |
137.00 g/mol |
IUPAC-Name |
1,5-dichloropent-1-yne |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5-7/h1-2,4H2 |
InChI-Schlüssel |
NGSBBMWYTNYYSI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


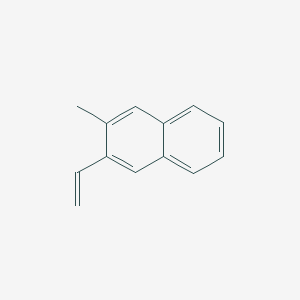
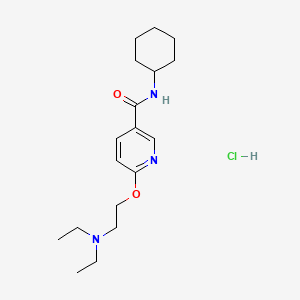
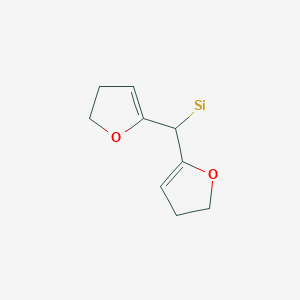
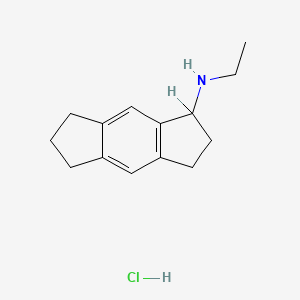

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
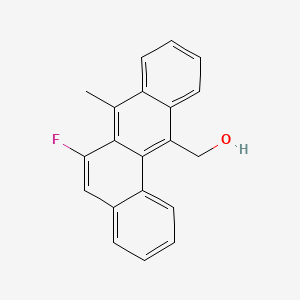

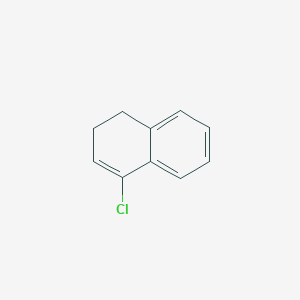
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
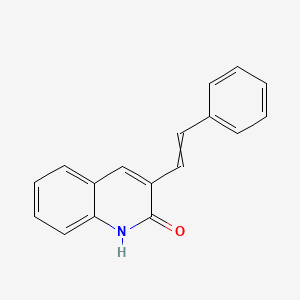
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
